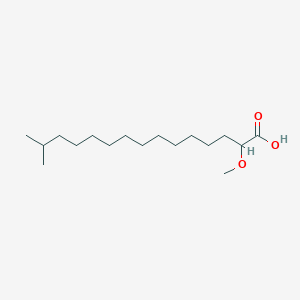
Butobendine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butobendine is a trihydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Effects
Butobendine has been studied for its diverse pharmacological and biological properties. It exhibits a wide range of effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective actions. These effects are due to its action on multiple molecular targets, including nuclear factor-κB and its downstream molecules. The multipathway action of this compound reduces the chances of non-responsiveness and resistance development, supporting its use in treating various chronic diseases (Padmavathi et al., 2017).
Spectrophotometric and Spectrofluorometric Assays
This compound's electronic spectra are stable across a range of pH levels, but they change due to hydrolysis in certain pH ranges. Spectrophotometric and spectrofluorometric methods have been developed for assaying this compound in tablet forms. These methods have been found to yield precise and reproducible results, indicating their utility in pharmaceutical analysis (Zommer-Urbańska & Urbańska, 1984).
Effects on Cardiac Arrhythmias
Studies have compared the effects of this compound with other drugs like bretylium, lignocaine, and propranolol on experimental cardiac arrhythmias. These studies provide insights into the potential therapeutic action of this compound in heart rhythm disturbances, contributing to our understanding of its role in cardiovascular pharmacology (Allen, Shanks, & Zaidi, 1969).
Impact on Dopamine Beta-Hydroxylase
This compound has been found to inhibit dopamine beta-hydroxylase (DBH) activity, a key enzyme in adrenaline formation, in a stereospecific manner. This noncompetitive inhibitory effect is stronger than the feedback inhibition by adrenaline, noradrenaline, or quinidine, a standard antiarrhythmic compound. This suggests this compound's unique regulatory properties and its significance in understanding therapeutic action in certain types of heart rhythm disturbances (Grabowska & Gumińska, 1996).
Eigenschaften
CAS-Nummer |
55769-65-8 |
|---|---|
Molekularformel |
C32H48N2O10 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
Isomerische SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Andere CAS-Nummern |
55769-65-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




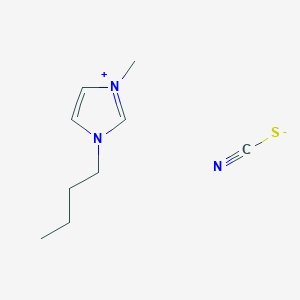
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)
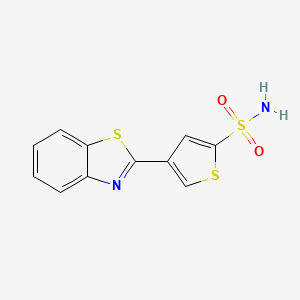
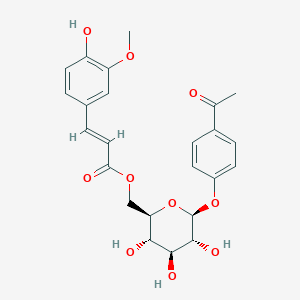
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)
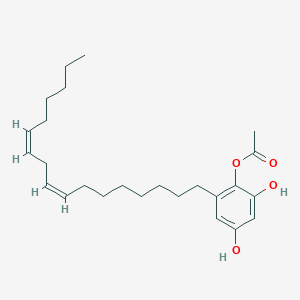
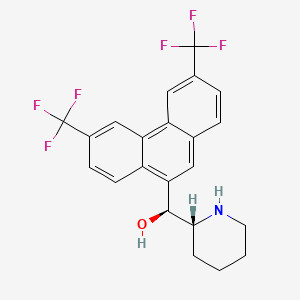

![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)
